butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
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Overview
Description
Butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a chemical compound with the molecular formula C20H20O5 It is a derivative of benzo[c]chromene, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the esterification of [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- Butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
- Ethyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Methyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
Uniqueness
Butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is unique due to its specific substitution pattern and the presence of the butyl ester group. This structural uniqueness can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C20H20O5 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
butyl 2-(1-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
InChI |
InChI=1S/C20H20O5/c1-3-4-9-23-18(21)12-24-14-10-13(2)19-15-7-5-6-8-16(15)20(22)25-17(19)11-14/h5-8,10-11H,3-4,9,12H2,1-2H3 |
InChI Key |
KTLRXJJBWAJNQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C(=C1)C)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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